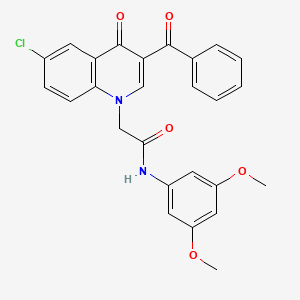![molecular formula C18H15NO2 B2563801 2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone CAS No. 153813-68-4](/img/structure/B2563801.png)
2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone is a chemical compound with the molecular formula C18H15NO2 . It is also known by other names such as 9,10-Anthracenedione, 2-[2-(dimethylamino)ethenyl]- and 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione .
Molecular Structure Analysis
The molecular structure of this compound consists of an anthraquinone core with a dimethylamino vinyl group attached . The molecular weight of this compound is 277.32 .Applications De Recherche Scientifique
Pharmacological Applications
Anthraquinones, including derivatives like 2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone, have been utilized in medicine for centuries. Their roles range from laxatives to antimicrobial and anti-inflammatory agents. Despite concerns over the quinone moiety's safety, these compounds are still under investigation for therapeutic uses, including cancer treatment. The pharmacological significance lies in their diverse biological activities, which have potential in developing future drugs (E. Malik & C. Müller, 2016).
Material Science and Electrochemistry
In the realm of material science, anthraquinone derivatives show promise in creating conducting polymer films. Research into the electrochemical preparation of poly(1-amino-9,10-anthraquinone) films in environmentally safe aqueous solutions suggests potential applications in lightweight batteries, electrochromic display devices, and biosensors. These conducting polymers' stability and electrochemical properties highlight their usefulness in various technological applications (W. Badawy, K. Ismail, & Shymaa S. Medany, 2006).
Organic Chemistry and Synthesis
Anthraquinone derivatives serve as key intermediates in synthesizing various compounds, including dyes and other organic materials. The versatility of these compounds in organic reactions, coupled with their ability to undergo various chemical transformations, underscores their importance in synthetic chemistry. For instance, a new method for preparing 1-amino-2,4-dibromoanthra-9,10-quinone highlights the innovative approaches to producing high-purity anthraquinone derivatives for further applications in dye manufacturing and beyond (H. Ghaieni, M. Sharifi, & M. Fattollahy, 2006).
Photochemistry and Electron Transfer Processes
Anthraquinone derivatives are also notable for their roles in photoinduced electron transfer processes. Studies involving the interaction of anthraquinones with various donors provide insights into the mechanisms of electron transfer, which are critical for developing photoactive materials and understanding biological redox processes. This area of research offers a glimpse into the potential for anthraquinones in photovoltaics and photochemical sensors (V. Sivakumar, Deepalekshmi Ponnamma, & Yasser H A Hussein, 2017).
Mécanisme D'action
Target of action
Anthraquinones, such as “2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone”, are known to target essential cellular proteins . These targets often play crucial roles in cell proliferation and survival, making them attractive targets for anticancer therapies .
Mode of action
Anthraquinones interact with their targets by binding to them, often resulting in the inhibition of the target’s function . This can lead to a variety of effects, depending on the specific target and its role in the cell .
Biochemical pathways
Anthraquinones are known to affect several key cellular pathways, including those involved in cell proliferation, apoptosis, and dna repair .
Result of action
Anthraquinones are known to have antitumor activities, including inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, reversing tumor cell multidrug resistance, and so on .
Propriétés
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-19(2)10-9-12-7-8-15-16(11-12)18(21)14-6-4-3-5-13(14)17(15)20/h3-11H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNFBXZMAJSSI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


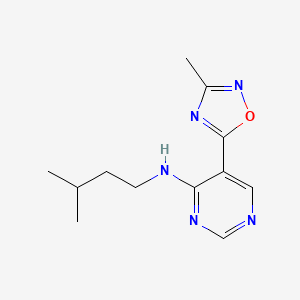

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563722.png)
![1-[4-(6,8-Dibromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B2563723.png)
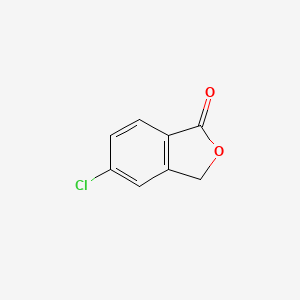

![Methyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563729.png)
![[3-(Difluoromethoxy)cyclobutyl]methanamine](/img/structure/B2563730.png)
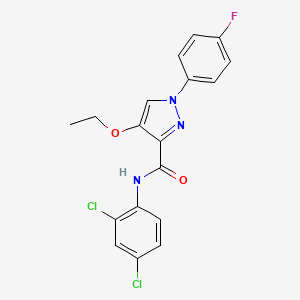
![N-(3-(dimethylamino)propyl)-2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563735.png)
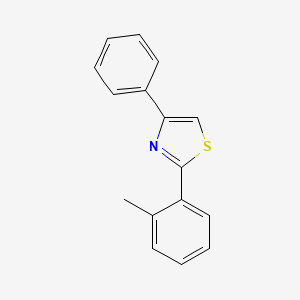
![N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2563738.png)
